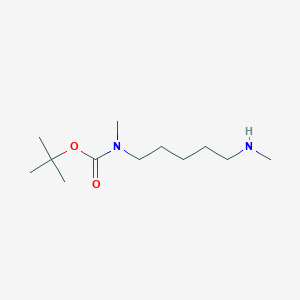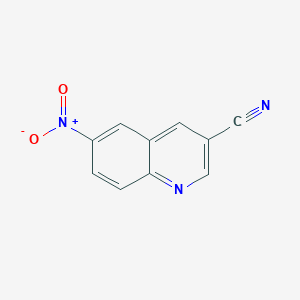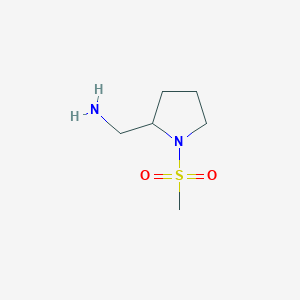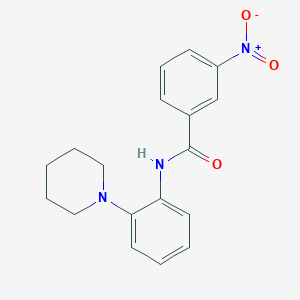![molecular formula C14H11ClN2O4 B12500322 1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H11ClN2O4 It is known for its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a pyridine ring
準備方法
The synthesis of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with methylamine to form 2-chlorobenzamide. This intermediate is then reacted with 6-oxopyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
科学的研究の応用
1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to similar compounds, 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
1-{[(2-nitrophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid: This compound has a nitrophenyl group instead of a chlorophenyl group, which can lead to different chemical reactivity and biological activity.
1-{[(2-methylphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid: The presence of a methyl group instead of a chlorine atom can affect the compound’s solubility and interaction with biological targets.
The uniqueness of 1-{[(2-chlorophenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H11ClN2O4 |
|---|---|
分子量 |
306.70 g/mol |
IUPAC名 |
1-[2-(2-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-4-11(10)16-12(18)8-17-7-9(14(20)21)5-6-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21) |
InChIキー |
RFGMCCQIYJNWOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12500244.png)


![N-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500263.png)
![Tert-butyl 2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B12500267.png)
![4-[(diethylamino)methyl]-N-[2-(2-methoxyphenyl)ethyl]-N-(pyrrolidin-3-yl)benzamide dihydrochloride](/img/structure/B12500282.png)

![Propyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500302.png)
![[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B12500308.png)
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)

![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)

![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
